molecular formula C30H18O10 B192371 Sennidin A CAS No. 641-12-3

Sennidin A

Cat. No. B192371
CAS RN: 641-12-3
M. Wt: 538.5 g/mol
InChI Key: JPMRHWLJLNKRTJ-UHFFFAOYSA-N
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Description

Sennidin A is a natural dianthrone glycoside mainly isolated from the leaves of Cassia angustifolia . It has been found to inhibit HCV NS3 helicase, with an IC50 of 0.8 μM . Sennidin A induces phosphorylation of Akt and glucose transporter 4 (GLUT4) translocation . It also stimulates the glucose incorporation .


Synthesis Analysis

Sennidin A is formed from sennoside A by gut microbiota . The sennoside A may undergo a hydrolysis reaction to generate sennidin A, then converted to rhein-anthrone by breaking the C10-10′ bond .


Molecular Structure Analysis

Sennidin A is a part of the anthraquinone family . It has been predicted that the sennidin in the gauche conformation will be present in the plant material . The lowest energy structure that is most likely to be found in plant material is characterized by the presence of OHO hydrogen bonds formed by hydroxyl groups and carbonyl oxygen .


Chemical Reactions Analysis

The single C-C bond connecting the anthrone moieties in sennidin A is elongated and its reduced Bond Dissociation Energy (BDE) could be the cause of an easy breakdown of the sennidin molecule into monoanthrones .


Physical And Chemical Properties Analysis

Sennidin A has a molecular formula of C30H18O10 . Its average mass is 538.458 Da and its mono-isotopic mass is 538.090027 Da .

Scientific Research Applications

  • Metabolism by Intestinal Flora : Sennidin A is produced through the metabolism of sennosides by intestinal contents and feces in rats. This metabolism involves a stepwise hydrolysis to sennidin A via sennidin A-8-monoglucoside by β-glucosidase, and is further reduced to rheinanthrone, a purgative active principle (Hattori et al., 1982).

  • In Silico Structural Analysis : Sennidins, including sennidin A, have been studied through in silico methods to determine their spatial structure and intramolecular interactions. This research aids in understanding the breakdown of sennidin molecules into monoanthrones and their potential pharmacological significance (Szymański & Majerz, 2021).

  • Imaging and Biodistribution Studies : Sennidin A has been used in radiolabeled forms for imaging studies, particularly for assessing myocardial viability. These studies explore the effects of glycosylation on the biodistribution of sennidins and the imaging quality in necrotic myocardium (Li et al., 2016).

  • Glucose Incorporation in Rat Adipocytes : Sennidin A has been found to stimulate glucose incorporation in rat adipocytes, indicating its potential in influencing glucose metabolism. This activity is thought to be mediated by the phosphatidylinositol 3-kinase (PI3K)- and Akt-dependent pathways (Abe, Saito, & Sekiya, 2006).

  • Influence on Intestinal Transit Time : Sennidin A, along with other related compounds, has been studied for its influence on the transit time in the rat intestine. These studies contribute to understanding the laxative action of sennidins and their role in modulating intestinal motility (Leng-Peschlow, 1986).

  • Exploration as a Diagnostic Agent : Research has also explored the potential of radioiodinated sennidin A as a necrosis-avid diagnostic tracer agent for myocardial viability assessment in a rat model of reperfused myocardial infarction (Jiang et al., 2015).

Safety And Hazards

Sennidin A should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Future Directions

While Sennidin A has shown numerous pharmacological properties, long-term use in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer . Therefore, future research should focus on establishing whether Sennidin A or its metabolites are responsible for the pharmacological and toxicity effects .

properties

IUPAC Name

9-(2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMRHWLJLNKRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862099
Record name 4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sennidine A

CAS RN

641-12-3
Record name (R*,R*)-(+)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
G Franz - Pharmacology, 1993 - karger.com
… They could both be degraded by acid hydrolysis to give rise to two molecules of glucose and the aglycones sennidin A and B. Sennidin A is dextrorotatory and B has no rotation being …
Number of citations: 106 karger.com
D Abe, T Saito, K Sekiya - Life sciences, 2006 - Elsevier
… Sennidin A-stimulated glucose incorporation was completely inhibited by wortmannin. Sennidin A … Our results suggest that in rat adipocytes, sennidin A stimulates glucose incorporation …
Number of citations: 14 www.sciencedirect.com
S Szymanski, I Majerz - Biology, 2021 - mdpi.com
… groups differentiates molecules into sennidin A—a structure with … Sennidin A is the RR configuration of the double-anthrone … Despite multiple sennidin A–D conformers, the problem of …
Number of citations: 3 www.mdpi.com
T AKAO, K MIBU, T ERABI, M HATTORI… - Chemical and …, 1987 - jstage.jst.go.jp
… intermedius, many species of human intestinal bacteria are able to reduce sennidin A to … perfringens isolated from human feces converted sennidin A to rheinanthrone more effectively …
Number of citations: 15 www.jstage.jst.go.jp
Y Selvaraj, MS Chander - Journal of the Indian Institute of …, 1978 - journal.library.iisc.ernet.in
The active principles in senna are anthraquinone derivatives, namely, rhein, aloe-emodin, chrysophanic add and physcion present both in free and in the form of glycosides. …
Number of citations: 12 journal.library.iisc.ernet.in
C Jiang, M Gao, Y Li, D Huang, N Yao, Y Ji… - International Journal of …, 2015 - Elsevier
… We labeled Sennidin A (SA), a naturally occurring median dianthrone compound, with 131 I and evaluated 131 I SA as a potential necrosis-avid diagnostic tracer agent in rat model of …
Number of citations: 10 www.sciencedirect.com
AAM Habib, NA El-Sebakhy - Journal of natural products, 1980 - ACS Publications
… Thus, reference solutions of sennidin A and sennidin B were … 50% that of a 2 : 3 sennidin A : B mixture (table 1 and figure 1). … 5The reported maximum for sennidin A and sennidin B is at …
Number of citations: 17 pubs.acs.org
H Tanaka, R Murata, A Yoshida… - Chemical and …, 1982 - jstage.jst.go.jp
… The Optical rotatory disper— sion spectrum of sennidin G showed a pattern exactly opposite to that of sennidin A. Sennosides A, B and G were isomerized to each other reversibly, and …
Number of citations: 21 www.jstage.jst.go.jp
M HATTORI, G KIM, S MOTOIKE… - Chemical and …, 1982 - jstage.jst.go.jp
… Sennoside A was hydrolyzed in a stepwise fashion to produce sennidin A via sennidin A-8-monoglucoside by fi-glucosidase present in the intestinal contents and feces, and sennoside …
Number of citations: 73 www.jstage.jst.go.jp
M Bailorix, T Nambaa, T Akaob, K Kobashib - Pharmacology, 1988 - karger.com
… ), identified strains from the human intestine were screened for the ability to convert sennidin A to rhein anthrone by cultivation with sennidin A in GAM broth (table I). Clostridium sphщн …
Number of citations: 71 karger.com

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